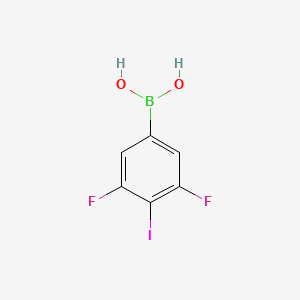

(3,5-Difluoro-4-iodophenyl)boronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(3,5-Difluoro-4-iodophenyl)boronic acid is an organoboron compound with the molecular formula C6H4BF2IO2. It is a valuable reagent in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reaction, which is widely used to form carbon-carbon bonds. This compound is characterized by the presence of both fluorine and iodine substituents on the phenyl ring, which can influence its reactivity and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (3,5-Difluoro-4-iodophenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of 3,5-difluoro-4-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, often in the presence of a base like potassium acetate, and can be carried out in solvents such as tetrahydrofuran or dimethylformamide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions: (3,5-Difluoro-4-iodophenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or substituted alkenes.

Common Reagents and Conditions:

Palladium Catalyst: Palladium acetate or palladium chloride.

Base: Potassium carbonate, sodium hydroxide, or cesium carbonate.

Solvent: Tetrahydrofuran, dimethylformamide, or toluene.

Temperature: Room temperature to 100°C, depending on the specific reaction.

Major Products: The major products of these reactions are biaryl compounds or substituted alkenes, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

(3,5-Difluoro-4-iodophenyl)boronic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.

Biology: The compound can be used to modify biomolecules, such as peptides and proteins, through bioconjugation techniques.

Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its ability to introduce functional groups into aromatic systems.

Wirkmechanismus

The primary mechanism of action for (3,5-Difluoro-4-iodophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid. The final step is reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst. This mechanism allows for the efficient formation of biaryl compounds under mild conditions.

Vergleich Mit ähnlichen Verbindungen

- (3,5-Difluoro-4-bromophenyl)boronic acid

- (3,5-Difluoro-4-chlorophenyl)boronic acid

- (3,5-Difluoro-4-methylphenyl)boronic acid

Comparison: (3,5-Difluoro-4-iodophenyl)boronic acid is unique due to the presence of both fluorine and iodine substituents. The iodine atom makes it more reactive in cross-coupling reactions compared to its bromine or chlorine analogs. The fluorine atoms can influence the electronic properties of the phenyl ring, potentially enhancing the stability and reactivity of the compound in various applications.

Biologische Aktivität

(3,5-Difluoro-4-iodophenyl)boronic acid is an organoboron compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C_7H_5BF_2I

- Molecular Weight : 283.81 g/mol

- Structure : Contains two fluorine atoms and one iodine atom attached to a phenyl ring with a boronic acid functional group.

The presence of halogens (fluorine and iodine) in this compound is believed to enhance its lipophilicity and biological activity compared to other boronic acids, which may facilitate interactions with biological targets.

Mechanisms of Biological Activity

Boronic acids, including this compound, are known for their ability to interact with various biological molecules. They can act as enzyme inhibitors, particularly against serine proteases, and have been studied for their potential in cancer therapies due to their capacity to modulate protein interactions. The following mechanisms have been noted:

- Enzyme Inhibition : Boronic acids can form reversible covalent bonds with the active site of serine proteases, inhibiting their activity.

- Targeting Diols : They have a strong affinity for diols and other hydroxyl-containing compounds, which can be exploited in drug delivery systems.

- Antibacterial Properties : Some studies indicate potential antibacterial activities against various pathogens.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, compounds similar to this compound have shown cytotoxic effects against cancer cell lines such as MCF-7. The cytotoxicity is often measured using IC50 values:

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

This suggests a significant potential for further development as an anticancer agent.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of halogenated phenylboronic acids. For example:

| Compound | Pathogen | MIC (µg/mL) | Growth Inhibition (%) |

|---|---|---|---|

| 3,5-Diiodo-2-methoxyphenylboronic acid | Vibrio harveyi | 100 | 100 |

| 2-Fluoro-5-iodophenylboronic acid | Vibrio parahaemolyticus | 50 | 100 |

These compounds exhibited minimum inhibitory concentrations (MICs) that demonstrate their effectiveness against bacterial growth and biofilm formation.

Case Studies

- Synthesis and Characterization : A study documented the synthesis of this compound via a multi-step process involving the introduction of fluorine and iodine atoms onto the phenyl ring. The characterization confirmed its stability and suitability for biological applications .

- Antioxidant Properties : Another investigation focused on related boronic compounds that demonstrated strong antioxidant activity through various assays such as DPPH and ABTS radical scavenging tests. These findings suggest that similar derivatives could potentially offer protective effects against oxidative stress .

- In Vivo Studies : Animal model studies have evaluated the histological effects of boronic acid derivatives on multiple organs, indicating low toxicity and favorable safety profiles .

Eigenschaften

IUPAC Name |

(3,5-difluoro-4-iodophenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BF2IO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,11-12H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFYAVLDQLEKJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)I)F)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BF2IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.81 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.